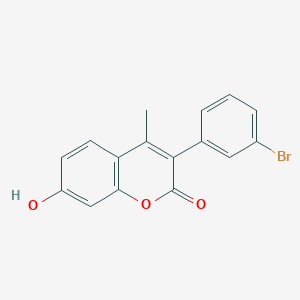
3(3'-bromophenyl)-7-hydroxy-4-methylcoumarin
Übersicht
Beschreibung
3(3’-bromophenyl)-7-hydroxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, dye production, and natural product synthesis. The specific structure of 3(3’-bromophenyl)-7-hydroxy-4-methylcoumarin includes a bromine atom at the 3’ position of the phenyl ring, a hydroxyl group at the 7 position, and a methyl group at the 4 position of the coumarin core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(3’-bromophenyl)-7-hydroxy-4-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylboronic acid and 4-methylcoumarin.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-bromophenylboronic acid with 4-methylcoumarin.
Industrial Production Methods
Industrial production of 3(3’-bromophenyl)-7-hydroxy-4-methylcoumarin follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3(3’-bromophenyl)-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3’ position can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Oxidation Reactions: The hydroxyl group at the 7 position can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium acetate, potassium carbonate, tetrahydrofuran (THF) or dimethylformamide (DMF) .
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide .
Reduction: Lithium aluminum hydride, sodium borohydride .
Major Products
Substitution: Formation of new carbon-carbon bonds with various substituents.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or dehalogenated products.
Wissenschaftliche Forschungsanwendungen
3(3’-bromophenyl)-7-hydroxy-4-methylcoumarin has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways .
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials .
Dye Production: Due to its fluorescent properties, it is used in the synthesis of dyes and pigments for various industrial applications .
Wirkmechanismus
The mechanism of action of 3(3’-bromophenyl)-7-hydroxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Signal Transduction: It can modulate cellular signaling pathways by interacting with receptors and other signaling molecules .
DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile molecular building block for liquid crystal polymers .
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A β-ketoenol-pyrazole derivative with antifungal activity .
Uniqueness
3(3’-bromophenyl)-7-hydroxy-4-methylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom, hydroxyl group, and methyl group in specific positions allows for targeted modifications and diverse applications in various fields.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-13-6-5-12(18)8-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROPOWFTHJUJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


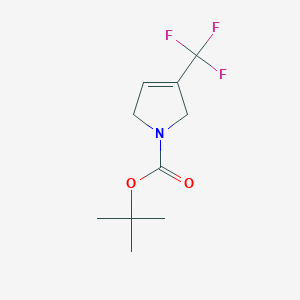

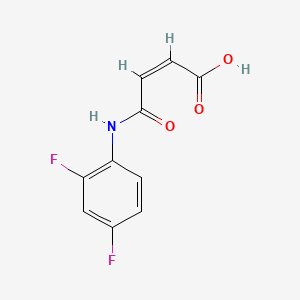

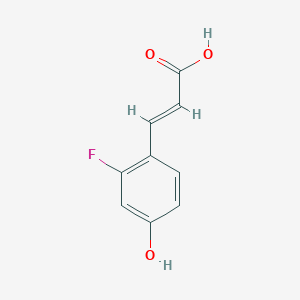

![(3-[(Diethylamino)methyl]phenyl)amine dihydrochloride](/img/structure/B3043000.png)



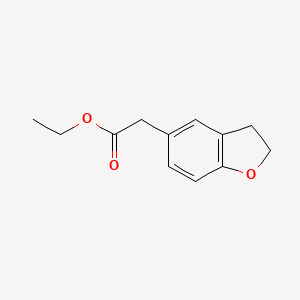


![Methyl 3-[(4-Hydroxyphenyl)amino]propanoate](/img/structure/B3043011.png)
